Product packaging for 1-(3-Methoxy-2-nitrophenyl)guanidine(Cat. No.:)

1-(3-Methoxy-2-nitrophenyl)guanidine

Cat. No.: B13695761
M. Wt: 210.19 g/mol
InChI Key: RTOVQRLQVVPQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(3-Methoxy-2-nitrophenyl)guanidine is a chemical compound of significant interest in medicinal chemistry and antibacterial research. It features a guanidine group attached to a methoxy-substituted nitrophenyl ring, a structural motif common in compounds being investigated to address the growing global challenge of antibiotic resistance, particularly against Gram-negative bacteria . The guanidine moiety is positively charged at physiological pH, which facilitates electrostatic interactions with negatively charged bacterial cell surfaces . This interaction can compromise membrane integrity, leading to increased permeability and cell death . Beyond targeting bacterial envelopes, guanidine-containing compounds are also known to interact with intracellular targets, such as binding to the minor groove of DNA or inhibiting key bacterial proteins and enzymes . Researchers value this nitrophenylguanidine derivative as a versatile building block for synthesizing more complex molecules. It serves as a key intermediate in developing novel therapeutic agents, such as dicationic bisguanidine-arylfuran scaffolds, which have shown promising activity against multi-drug resistant pathogens from the ESKAPE group and Escherichia coli . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N4O3 B13695761 1-(3-Methoxy-2-nitrophenyl)guanidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N4O3

Molecular Weight

210.19 g/mol

IUPAC Name

2-(3-methoxy-2-nitrophenyl)guanidine

InChI

InChI=1S/C8H10N4O3/c1-15-6-4-2-3-5(11-8(9)10)7(6)12(13)14/h2-4H,1H3,(H4,9,10,11)

InChI Key

RTOVQRLQVVPQNE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])N=C(N)N

Origin of Product

United States

Synthetic Methodologies for 1 3 Methoxy 2 Nitrophenyl Guanidine and Its Analogues

Established Guanylation Reactions for Arylguanidines

Synthesis from Thiourea Derivatives

The conversion of aryl thioureas into arylguanidines is a classic and widely employed method. acs.orglookchemmall.com This transformation is essentially a desulfurization-amination sequence. The thiourea, which can be readily prepared from the corresponding aniline and an isothiocyanate, is activated to promote the displacement of the sulfur atom by an amine. semanticscholar.organalis.com.myresearchgate.net

Common activating agents, often referred to as thiophiles, include heavy metal salts such as mercury(II) chloride (HgCl₂) or copper(II) chloride (CuCl₂). lookchemmall.commdpi.com The reaction proceeds by the coordination of the metal salt to the sulfur atom of the thiourea, forming a good leaving group. Subsequent nucleophilic attack by an amine (either ammonia or a primary/secondary amine) displaces the activated sulfur moiety, yielding the guanidine (B92328). The presence of a tertiary amine base, like triethylamine, is often required to facilitate the reaction. lookchemmall.commdpi.com

More environmentally benign methods have been developed to avoid the use of heavy metals. Reagents like 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) can be used to activate the thiourea. researchgate.net Another approach involves the use of potassium iododichloride (KICl₂) for the desulfurative conversion of 1,3-disubstituted thioureas into guanidinium (B1211019) salts in the presence of amines, offering high yields at room temperature. researchgate.net

Table 1: Comparison of Reagents for Guanidine Synthesis from Thioureas

Activating Reagent Typical Amine Source Conditions Advantages Disadvantages
Mercury(II) Chloride (HgCl₂) Ammonia, Primary/Secondary Amines Anhydrous DMF, Triethylamine High yields, reliable Toxic heavy metal waste
Copper(II) Sulphate - Silica Gel Primary/Secondary Amines THF, Acetonitrile, or Chloroform Heterogeneous, easy workup Metal waste
EDCI Primary/Secondary Amines Dichloromethane Avoids heavy metals, mild Potential for side products

Synthesis from Isothiourea Intermediates

Guanylation using isothiourea intermediates is another cornerstone of guanidine synthesis. lookchemmall.comrsc.org S-alkylisothioureas, most commonly S-methylisothiourea, serve as potent electrophilic guanylating agents. These reagents are typically prepared as stable salts (e.g., hydroiodide or sulfate) and react with primary or secondary amines to furnish the corresponding guanidines. mdpi.com The reaction involves the nucleophilic displacement of the methylthiol (methanethiol) leaving group by the amine. mdpi.com

To control reactivity and introduce protecting groups, N,N'-diprotected S-methylisothioureas are frequently used. Protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are common. nih.gov The guanylation of an amine with a reagent such as N,N′-di-Boc-S-methylisothiourea often requires an activator, like mercuric chloride, to facilitate the departure of the methylthiol group. nih.gov This approach is particularly valuable in multi-step syntheses, including solid-phase peptide synthesis, where orthogonal protecting group strategies are essential. Microwave-assisted chemistry has also been shown to accelerate the synthesis of cyclic isothioureas and their conversion to guanidines. nih.gov

Approaches Utilizing Carbodiimides and Cyanamide Derivatives

Carbodiimides are highly versatile reagents in organic synthesis, perhaps best known for their role in amide bond formation. wikipedia.org They are also effective for the synthesis of N,N',N''-trisubstituted guanidines through the addition of an amine to the N=C=N core. nih.govthieme-connect.deresearchgate.net The reaction is often catalyzed by a variety of metal-based catalysts, including those of zinc, lithium, and lanthanides, which enhance the efficiency and atom economy of the process. nih.govacs.orgorganic-chemistry.org Common carbodiimides used in synthesis include N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble EDAC. interchim.fr

Cyanamides also serve as precursors for guanidines. cardiff.ac.uk The traditional approach involves the reaction of an amine with a cyanamide, although this can sometimes require harsh conditions or the use of toxic reagents like cyanogen bromide. nih.govrsc.org Modern catalytic methods have improved the utility of cyanamides. For instance, scandium(III) triflate has been shown to catalyze the efficient guanylation of various amines with cyanamide in water under mild conditions. organic-chemistry.org Radical cascade reactions involving cyanamide derivatives have also emerged as a powerful tool for accessing complex nitrogen-containing frameworks. nih.gov

Table 2: Common Carbodiimide and Cyanamide-based Guanylation Methods | Reagent Type | Reactant | Conditions | Key Features | | :--- | :--- | :--- | :--- | | Carbodiimide (e.g., DCC, EDAC) | Primary/Secondary Amine | Often requires a catalyst (e.g., ZnEt₂, Ln-amides) | Atom-economical, versatile for N,N',N''-trisubstituted guanidines. nih.govacs.org | Uncatalyzed reaction can be slow. | | Cyanamide | Primary/Secondary Amine | Catalytic Sc(OTf)₃, water | "Green" conditions, useful for water-soluble substrates. organic-chemistry.org | Can require pre-activation or harsh conditions in older methods. rsc.org |

Application of Pyrazole-1-carboximidamides in Guanidine Synthesis

Pyrazole-based guanylating agents are highly effective for the conversion of amines to guanidines under mild conditions. nih.gov 1H-Pyrazole-1-carboxamidine hydrochloride is a commercially available and stable reagent that reacts cleanly with primary and secondary amines to afford the corresponding guanidinium salts. sigmaaldrich.comsemanticscholar.org This method is valued for its operational simplicity and the ease of removing the pyrazole byproduct.

For syntheses requiring protected guanidines, reagents like N,N'-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine are employed. chemicalbook.com These reagents smoothly transfer the diprotected guanidinyl group to a wide range of amines. The reaction conditions are generally mild, and the method is compatible with various functional groups, making it suitable for complex molecule synthesis, including the preparation of guanidine-containing alkaloids and peptides. sigmaaldrich.comchemicalbook.com Microwave assistance can also be used with polymer-bound pyrazole-carboxamidines to facilitate a one-step transformation of amines to unprotected guanidines with a recyclable reagent. organic-chemistry.org

Triflyl Guanidine Reagents in Guanylation Protocols

For the guanylation of particularly unreactive or sterically hindered amines, highly electrophilic reagents are required. N-Triflylguanidines represent a powerful class of such reagents. lookchemmall.com The trifluoromethanesulfonyl (triflyl, -Tf) group is a superb leaving group, rendering the guanidine carbon highly susceptible to nucleophilic attack.

Reagents such as N,N′-di-Boc-N″-triflylguanidine and N,N′-di-Cbz-N″-triflylguanidine react rapidly with primary and secondary amines, including poorly nucleophilic aromatic amines, at room temperature. google.comgoogle.comacs.org The reactions are often complete within an hour and can be performed in a range of aprotic solvents like dichloromethane or acetonitrile. google.com The high reactivity of these reagents also allows for efficient guanylation of amines on a solid support, which is a significant advantage in combinatorial chemistry and peptide synthesis. google.comgoogle.com

Targeted Synthesis of 1-(3-Methoxy-2-nitrophenyl)guanidine

The synthesis would commence with the guanylation of 3-methoxy-2-nitroaniline. The presence of two electron-withdrawing groups on the aromatic ring (nitro and, to a lesser extent, methoxy (B1213986) meta to the amine) decreases the nucleophilicity of the amino group. Therefore, a potent guanylating agent would be required for an efficient reaction.

A plausible approach would utilize a protected isothiourea or a pyrazole-carboxamidine reagent. For example, reacting 3-methoxy-2-nitroaniline with N,N'-di-Boc-S-methylisothiourea in the presence of a thiophile like mercuric chloride or a copper salt would likely yield the protected intermediate, N,N'-di-Boc-1-(3-methoxy-2-nitrophenyl)guanidine. nih.gov Subsequent removal of the Boc protecting groups under acidic conditions, for instance with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an ethereal solution, would furnish the target compound, this compound, as its corresponding salt.

Alternatively, a highly reactive guanylating agent such as N,N′-di-Boc-N″-triflylguanidine could be employed to overcome the reduced nucleophilicity of the starting aniline. google.comgoogle.com The reaction of 3-methoxy-2-nitroaniline with this reagent would be expected to proceed under mild conditions to give the di-Boc protected product, which could then be deprotected as described above to afford the final compound.

Optimization of Reaction Conditions and Yields

Synthesis of 3-Methoxy-2-nitroaniline:

A common strategy for the synthesis of 3-methoxy-2-nitroaniline involves the regioselective nitration of a suitable methoxy-substituted benzene derivative. One plausible route starts from 2-methoxyaniline. The amino group is first protected, for instance, by acetylation to form 2-methoxyacetanilide. This protection serves to moderate the activating effect of the amino group and direct the incoming nitro group. The subsequent nitration of 2-methoxyacetanilide, typically using a mixture of nitric acid and sulfuric acid, needs to be carefully controlled in terms of temperature and reaction time to favor the formation of the desired 4-nitro isomer, which after deprotection would yield 3-methoxy-2-nitroaniline.

Alternatively, the synthesis can commence from 3-methoxyphenol. Nitration of 3-methoxyphenol would likely lead to a mixture of isomers, and the separation of the desired 2-nitro isomer would be necessary. Subsequent conversion of the phenolic hydroxyl group to an amino group would then be required to obtain 3-methoxy-2-nitroaniline.

A method for the synthesis of the related compound, 4-methoxy-2-nitroaniline, involves the nitration of 4-methoxyaniline after protection of the amino group, followed by hydrolysis google.com. This suggests that a similar approach could be optimized for the synthesis of 3-methoxy-2-nitroaniline from 3-methoxyaniline. Optimization of this nitration step would involve adjusting the ratio of nitric acid to sulfuric acid, the reaction temperature, and the reaction time to maximize the yield of the desired isomer.

Guanylation of 3-Methoxy-2-nitroaniline:

Once 3-methoxy-2-nitroaniline is obtained, the introduction of the guanidine functional group can be achieved through various guanylation methods. Common guanylating agents include cyanamide, S-methylisothiourea salts, and protected guanidine derivatives.

The reaction of 3-methoxy-2-nitroaniline with cyanamide in the presence of an acid catalyst, such as nitric acid, can yield the corresponding guanidinium nitrate salt. A similar method has been used for the preparation of 2-methyl-5-nitrophenyl guanidine nitrate from 2-amino-4-nitrotoluene google.com. The optimization of this reaction would involve screening different acid catalysts, solvents, and reaction temperatures to drive the reaction to completion and minimize side products.

Another widely used method is the reaction with N,N'-di-Boc-S-methylisothiourea in the presence of a coupling agent like mercury(II) chloride and a base such as triethylamine nih.gov. This method offers the advantage of introducing a protected guanidine group, which can be deprotected under acidic conditions. Optimization would focus on the choice of solvent, reaction time, and the stoichiometry of the reagents to achieve high yields of the protected guanidine intermediate.

The following table summarizes potential reaction conditions for the guanylation of anilines that could be adapted and optimized for 3-methoxy-2-nitroaniline:

Guanylating AgentCatalyst/ReagentSolventTemperatureYieldReference
CyanamideNitric AcidWater/AlcoholRefluxModerate to Good google.com
N,N'-di-Boc-S-methylisothioureaHgCl₂, NEt₃DichloromethaneRoom TemperatureGood to Excellent nih.gov
CarbodiimideZnEt₂DichloromethaneRoom TemperatureHigh nih.gov

Stereoselective and Regioselective Synthetic Considerations

Regioselectivity:

The primary regioselective challenge in the synthesis of this compound lies in the nitration of the aromatic precursor. The directing effects of the substituents on the benzene ring play a crucial role in determining the position of the incoming nitro group. In the case of 2-methoxyaniline, the amino group is a strong ortho-, para-director, while the methoxy group is also an ortho-, para-director. To achieve the desired 2-nitro substitution relative to the methoxy group and 3-nitro relative to the amino group, protection of the highly activating amino group is essential to control the regioselectivity of the nitration reaction. Without protection, oxidation and the formation of multiple nitrated isomers are likely. The steric hindrance from the methoxy group might also influence the regiochemical outcome.

Theoretical studies on the nitration of dialkoxybenzenes suggest that the regioselectivity can be influenced by the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic substrate nih.gov. While this applies to dinitration, similar principles can guide the prediction of the major mononitration product.

Stereoselectivity:

For the target compound, this compound, there are no chiral centers, and therefore, stereoselective synthesis is not a primary concern. However, if chiral derivatives or analogues were to be synthesized, for instance, by introducing a chiral substituent on the guanidine nitrogen or elsewhere in the molecule, then stereoselective synthetic methods would become critical.

Preparation of Structurally Related Derivatives and Analogues of this compound

The synthetic methodologies described for this compound can be extended to prepare a variety of structurally related derivatives and analogues.

Derivatives with substitutions on the phenyl ring:

Analogues with different substituents on the phenyl ring can be prepared by starting with appropriately substituted anilines. For example, derivatives with alkyl, halogen, or other functional groups can be synthesized by selecting the corresponding substituted 2-methoxyaniline or 3-methoxyphenol as the starting material. The regioselectivity of the nitration step would need to be considered for each new substitution pattern.

Derivatives with substitutions on the guanidine moiety:

N-substituted analogues of this compound can be prepared by modifying the guanylation step. Instead of using ammonia or a simple cyanamide, substituted amines or cyanamides can be employed. For instance, reacting 3-methoxy-2-nitroaniline with a substituted carbodiimide in the presence of a catalyst can lead to the formation of N,N'-disubstituted guanidines nih.gov.

The following table outlines some potential synthetic routes to analogues of this compound:

Analogue TypeSynthetic ApproachKey Reagents
Phenyl ring substitutionStart with a substituted 2-methoxyaniline or 3-methoxyphenol, followed by nitration and guanylation.Substituted anilines/phenols, Nitrating agents, Guanylating agents
N-alkylation/arylation of guanidineReaction of 3-methoxy-2-nitroaniline with a substituted cyanamide or carbodiimide.Substituted cyanamides, Substituted carbodiimides
Variation of the alkoxy groupBegin with a different 3-alkoxy-2-nitroaniline precursor.3-Alkoxyphenols

The synthesis of these derivatives would allow for a systematic investigation of how different structural features influence the chemical and biological properties of this class of compounds.

Advanced Molecular and Structural Elucidation of 1 3 Methoxy 2 Nitrophenyl Guanidine

Spectroscopic Methods in Structural Confirmation

The unequivocal determination of the chemical structure of 1-(3-Methoxy-2-nitrophenyl)guanidine necessitates the use of a suite of spectroscopic techniques. While specific experimental data for this exact compound is not extensively available in publicly accessible literature, the expected spectroscopic signatures can be inferred from the analysis of its constituent functional groups and related structures. The primary methods for structural confirmation would include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable tools for mapping the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, distinct signals would be anticipated for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the guanidinium (B1211019) group. The protons on the phenyl ring would exhibit characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. The methoxy protons would appear as a singlet, typically in the range of 3.8-4.0 ppm. The NH protons of the guanidine (B92328) moiety would likely appear as broad signals due to quadrupole broadening and chemical exchange.

The ¹³C NMR spectrum would complement the proton data by providing signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be diagnostic of their electronic environment, with the carbon bearing the nitro group being significantly downfield. The methoxy carbon would have a characteristic signal around 55-60 ppm. The carbon atom of the guanidinium group would be expected to resonate in the 150-160 ppm region.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching vibrations of the guanidine group, typically appearing as broad bands in the region of 3100-3500 cm⁻¹.

C=N stretching of the guanidinium group, usually observed around 1650-1680 cm⁻¹.

Asymmetric and symmetric stretching vibrations of the nitro group (NO₂), which are strong bands typically found near 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C-O stretching of the methoxy group, which would give rise to a strong absorption in the 1000-1300 cm⁻¹ region.

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural clues, with characteristic losses of the nitro group, methoxy group, and fragments of the guanidine moiety.

A summary of the expected spectroscopic data is presented in the table below.

Spectroscopic TechniqueExpected Observations for this compound
¹H NMR Signals for aromatic, methoxy, and guanidinium protons with characteristic chemical shifts and coupling constants.
¹³C NMR Resonances for all unique carbon atoms, including aromatic, methoxy, and guanidinium carbons.
IR Spectroscopy Characteristic absorption bands for N-H, C=N, NO₂, and C-O functional groups.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight and a fragmentation pattern indicative of the structure.

Crystallographic Analysis of this compound and its Salts

Bond Parameters: Precise measurements of the C-N bond lengths within the guanidinium group would indicate the degree of delocalization of the positive charge in its protonated form. The bond lengths and angles of the nitro and methoxy groups relative to the phenyl ring would also be accurately determined.

Hydrogen Bonding: The guanidinium group is an excellent hydrogen bond donor, and the nitro and methoxy groups can act as hydrogen bond acceptors. A crystallographic study would elucidate the intricate network of intermolecular and, if present, intramolecular hydrogen bonds. These interactions are fundamental to the stability of the crystal lattice and can influence the compound's physical properties.

Crystal Packing: The analysis would describe how the molecules are arranged in the unit cell, providing insights into the forces that govern the crystal's formation and stability.

In the case of its salts (e.g., hydrochloride or nitrate), the crystal structure would also detail the interactions between the protonated guanidinium cation and the counter-anion. A hypothetical data table summarizing the kind of information obtained from a single-crystal X-ray diffraction study is provided below.

Crystallographic ParameterHypothetical Data for a Salt of this compound
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
Unit Cell Dimensions a = [value] Å, b = [value] Å, c = [value] Å, β = [value]°
Volume [value] ų
Z (molecules per unit cell) [value]
Key Bond Lengths (Å) C(guanidinium)-N, N-O(nitro), C(aromatic)-O(methoxy)
**Key Bond Angles (°) **Angles around the guanidinium carbon, angles of the nitro and methoxy groups
Hydrogen Bonds Donor-Acceptor distances and angles for intermolecular interactions

The comprehensive structural elucidation of this compound and its derivatives through these advanced analytical techniques is paramount for a complete understanding of its chemical nature and for guiding future research into its properties and potential applications.

Computational and Theoretical Investigations of 1 3 Methoxy 2 Nitrophenyl Guanidine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a fundamental understanding of the electronic structure and reactivity of molecules. For 1-(3-methoxy-2-nitrophenyl)guanidine, these calculations can reveal key electronic properties that govern its chemical behavior.

Electronic Structure Properties and Reactivity Prediction

The electronic character of this compound is largely dictated by the interplay of its electron-donating methoxy (B1213986) and guanidine (B92328) groups and the electron-withdrawing nitro group. Density Functional Theory (DFT) calculations are a common approach to investigate such properties.

Key electronic parameters that can be computationally determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. For this compound, an MEP map would likely show a region of high negative potential around the nitro group and the nitrogen atoms of the guanidine moiety, indicating these are sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the guanidine group would exhibit positive potential, making them potential sites for nucleophilic interaction.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted Value/ObservationSignificance
HOMO EnergyRelatively HighIndicates good electron-donating capacity, likely localized on the guanidine group.
LUMO EnergyRelatively LowIndicates good electron-accepting capacity, likely localized on the nitro-substituted phenyl ring.
HOMO-LUMO GapModerate to SmallSuggests a molecule with notable reactivity.
Molecular Electrostatic PotentialNegative potential on nitro and guanidine nitrogens; positive potential on guanidine hydrogens.Predicts sites for electrophilic and nucleophilic attack, respectively.

Proton Affinity and Basicity Studies in Theoretical Models

The guanidine group is one of the strongest organic bases in chemistry. Theoretical calculations can provide a quantitative measure of the basicity of this compound by determining its proton affinity (PA) and the pKa of its conjugate acid. The proton affinity is the negative of the enthalpy change for the gas-phase reaction of the molecule with a proton.

Computational models can simulate the protonation process at different nitrogen atoms within the guanidine group to identify the most favorable protonation site. For guanidine itself, protonation leads to a highly resonance-stabilized cation. The substituents on the phenyl ring in this compound will modulate this basicity. The electron-withdrawing nitro group would be expected to decrease the basicity compared to an unsubstituted phenylguanidine, while the electron-donating methoxy group would have a counteracting, albeit likely weaker, effect.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the three-dimensional structure and dynamic behavior of molecules, which are critical for understanding their interactions with biological systems.

Conformational Analysis and Energy Landscapes

The presence of several single bonds in this compound allows for considerable conformational flexibility. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule (conformers) and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of the resulting structures.

Ligand-Target Interaction Dynamics (e.g., protein, DNA)

Molecular dynamics (MD) simulations can be employed to study how this compound might interact with biological macromolecules such as proteins or DNA. These simulations model the movement of atoms and molecules over time, providing a dynamic picture of the binding process.

Given the structural features of this compound, it could potentially interact with various biological targets. The protonated guanidinium (B1211019) group can form strong hydrogen bonds and electrostatic interactions with negatively charged residues (e.g., aspartate, glutamate) in a protein's active site or with the phosphate (B84403) backbone of DNA. The aromatic ring can engage in π-π stacking or hydrophobic interactions.

MD simulations can reveal the stability of the ligand-target complex, the key intermolecular interactions responsible for binding, and the conformational changes that may occur upon binding.

Virtual Screening and Lead Optimization Strategies

In the context of drug discovery, computational methods are extensively used for virtual screening and lead optimization. Virtual screening involves computationally searching large libraries of compounds to identify those that are most likely to bind to a specific biological target.

If this compound were identified as a hit compound from a screening campaign, computational strategies could be used to optimize its structure to improve its binding affinity, selectivity, and pharmacokinetic properties. This could involve making targeted modifications to the molecule, such as altering the substitution pattern on the phenyl ring or modifying the guanidine group, and then computationally evaluating the effect of these changes on the desired properties. For instance, replacing the methoxy group with other substituents could be explored to enhance interactions with a target protein.

In Silico Identification of Potential Biological Targets

The initial step in evaluating the therapeutic potential of a novel compound such as this compound is the identification of its potential biological targets. In silico target fishing is a crucial process that predicts the proteins or enzymes with which a small molecule is likely to interact. mdpi.com This is achieved by leveraging vast biological and chemical databases and employing a variety of computational techniques.

A common approach involves similarity-based methods, where the structure of the query molecule, in this case, this compound, is compared to libraries of compounds with known biological activities. mdpi.com Web-based tools and specialized software can screen for structural or pharmacophoric similarities against databases like ChEMBL, which contains extensive bioactivity data. The underlying principle is that structurally similar molecules are likely to have similar biological targets.

Another powerful technique is reverse docking, also known as inverse docking. mdpi.com This method involves docking the ligand of interest into the binding sites of a large number of protein structures available in databases like the Protein Data Bank (PDB). By calculating the binding energy for each protein-ligand complex, a ranked list of potential targets can be generated. mdpi.com For a compound like this compound, this could reveal interactions with a wide range of protein families.

Given the structural features of this compound, several classes of enzymes could be identified as potential targets. For instance, the methoxyphenyl group is present in a number of enzyme inhibitors, including those targeting cyclooxygenase (COX) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. tandfonline.comnih.govmdpi.com Molecular docking studies on various methoxyphenyl derivatives have shown promising interactions with the active sites of these enzymes. tandfonline.comnih.gov

To illustrate the potential outcomes of such an in silico screening, a hypothetical list of predicted biological targets for this compound is presented in the table below. This table reflects the types of results that would be generated from target prediction servers and reverse docking studies.

Predicted Biological TargetPrediction MethodConfidence ScorePotential Therapeutic Area
Cyclooxygenase-2 (COX-2)Similarity Search, Reverse DockingHighAnti-inflammatory
Epidermal Growth Factor Receptor (EGFR) KinasePharmacophore Matching, Reverse DockingMediumAnticancer
Inducible Nitric Oxide Synthase (iNOS)Reverse DockingMediumAnti-inflammatory
Monoamine Oxidase B (MAO-B)Similarity SearchLowNeurodegenerative Diseases
Histone Deacetylase 2 (HDAC2)Pharmacophore MatchingLowAnticancer, Neurodegenerative Diseases

This table is illustrative and based on computational predictions for structurally related compounds.

Prediction of Binding Modes and Affinities

Once potential biological targets are identified, the next step is to predict how the compound binds to these targets and with what affinity. This is typically achieved through molecular docking and molecular dynamics (MD) simulations.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. scispace.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field that estimates the binding energy. For this compound, docking into the active site of a target like COX-2 would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The guanidinium group, which is protonated at physiological pH, is likely to form strong hydrogen bonds and salt bridges with acidic residues like aspartate or glutamate (B1630785) in the binding pocket. The methoxy group could engage in hydrogen bonding or hydrophobic interactions, while the nitrophenyl ring could participate in pi-stacking or other non-covalent interactions.

The results of molecular docking are often visualized to understand the specific interactions that contribute to binding. For example, a docking study of a methoxyphenyl derivative into the EGFR tyrosine kinase active site revealed hydrogen bonding and hydrophobic interactions with key amino acid residues. scispace.com

Following molecular docking, MD simulations can be employed to provide a more dynamic and detailed view of the protein-ligand complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding mode and a more accurate estimation of the binding free energy.

The predicted binding affinities, often expressed as a binding energy (e.g., in kcal/mol) or an estimated inhibitory constant (Ki) or IC50 value, provide a quantitative measure of the ligand's potency. The table below provides a hypothetical summary of predicted binding modes and affinities for this compound with its potential targets.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
Cyclooxygenase-2 (COX-2)-9.2Arg120, Tyr355, Ser530Hydrogen bonds, Salt bridge, Pi-stacking
EGFR Kinase-8.5Met793, Lys745, Leu792Hydrogen bonds, Hydrophobic interactions
Inducible Nitric Oxide Synthase (iNOS)-7.8Glu371, Trp366, Arg382Hydrogen bonds, Pi-cation interactions
Monoamine Oxidase B (MAO-B)-7.1Tyr435, Tyr398, Ile199Hydrophobic interactions, Pi-stacking
Histone Deacetylase 2 (HDAC2)-6.9His142, Asp178, Tyr305Metal coordination, Hydrogen bonds

This table is illustrative and based on computational predictions for structurally related compounds.

Structure Activity Relationship Sar Studies of 1 3 Methoxy 2 Nitrophenyl Guanidine Analogues

Impact of Aromatic Substitutions on Biological Activity (e.g., methoxy (B1213986), nitro groups)

The nature and position of substituents on the aromatic ring of phenylguanidine analogues are major determinants of biological activity. These substitutions can alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity for a biological target.

The substituents on the parent compound, a methoxy (-OCH3) group at the 3-position and a nitro (-NO2) group at the 2-position, have distinct electronic effects. The methoxy group is typically electron-donating through resonance, while the nitro group is strongly electron-withdrawing. The substitution of nitrogen atoms in a guanidine (B92328) structure with electron-withdrawing groups like nitro or methoxy can considerably decrease the pKa values of the compound. sci-hub.se

Quantitative structure-activity relationship (QSAR) studies on various classes of compounds have shown that modifications to the phenyl ring are a primary factor in determining binding affinity. For instance, in studies of methylphenidate analogs, adding electron-withdrawing groups to the 3' or 4' positions of the phenyl ring was found to improve dopamine (B1211576) transporter (DAT) binding affinity. researchgate.net This suggests that tuning the electronic landscape of the phenyl ring is a viable strategy for optimizing the potency of 1-(3-Methoxy-2-nitrophenyl)guanidine analogues. Altering the position or nature of these substituents can lead to significant changes in activity, as shown in the table below, which summarizes general findings for substituted aryl guanidines.

Table 1: Influence of Aromatic Ring Substitutions on Phenylguanidine Analogue Activity This table is illustrative, based on general principles of medicinal chemistry.

Substituent TypePositionGeneral Effect on ActivityRationale
Electron-Withdrawing (e.g., -NO2, -Cl, -CF3)meta, paraOften increases potencyModifies the pKa of the guanidine group and can enhance interactions with the target protein. researchgate.net
Electron-Donating (e.g., -OCH3, -CH3)ortho, paraVariable; can increase or decrease activityAlters electron density and can introduce steric hindrance, affecting the binding pose.
Halogens (e.g., -F, -Cl)paraGenerally favorableIncreases lipophilicity and can form specific halogen bonds with the receptor.
Bulky Groups (e.g., -tert-butyl)paraCan increase potencyMay fit into a hydrophobic pocket within the binding site, enhancing affinity. acs.org

Role of the Guanidine Moiety in Ligand-Target Interactions

The guanidine group is a critical pharmacophore in a vast number of biologically active molecules. nih.gov Due to resonance stabilization, it is a strong base that exists in its protonated form, the guanidinium (B1211019) cation, at physiological pH. sci-hub.se This positive charge is delocalized over the three nitrogen atoms, which, along with its planar geometry, allows it to act as a versatile anchor in ligand-target binding. researchgate.net

The guanidinium moiety facilitates several key intermolecular interactions:

Ionic Bonding (Salt Bridges): The positive charge of the guanidinium group forms strong ionic bonds with negatively charged amino acid residues, such as aspartate (Asp) and glutamate (B1630785) (Glu), in the active site of a receptor or enzyme. nih.gov

Hydrogen Bonding: The N-H protons of the guanidinium group are excellent hydrogen bond donors, allowing the moiety to engage in a network of hydrogen bonds with suitable acceptor atoms (like oxygen or nitrogen) on the protein. researchgate.net

Cation-π Interactions: The delocalized positive charge can interact favorably with the electron-rich π systems of aromatic amino acid residues like tyrosine (Tyr) and tryptophan (Trp). nih.gov

Guanidinium-Arginine Pairing: In some cases, a counterintuitive "like-charge" pairing can occur between the guanidinium group of a ligand and an arginine residue of a protein, an interaction that can be attractive and contribute to binding affinity. acs.orgnih.gov

The essential nature of this group is often demonstrated when its removal or replacement with a less basic functional group, such as a primary amine, leads to a significant decrease in biological activity. sci-hub.se

Table 2: Key Interactions of the Guanidinium Moiety in Biological Systems

Interaction TypeDescriptionReceptor Amino Acid Partner(s)Significance
Ionic Bond (Salt Bridge)Electrostatic attraction between the positively charged guanidinium and a negatively charged group.Aspartate (Asp), Glutamate (Glu)Primary anchoring interaction, often essential for high-affinity binding. nih.gov
Hydrogen Bond NetworkThe guanidinium group acts as a multi-point hydrogen bond donor.Asparagine (Asn), Serine (Ser), Threonine (Thr), Backbone CarbonylsContributes to binding specificity and stabilizes the ligand-receptor complex. nih.gov
Cation-π InteractionElectrostatic interaction between the delocalized positive charge and an aromatic ring.Tyrosine (Tyr), Phenylalanine (Phe), Tryptophan (Trp)Enhances binding affinity and contributes to correct ligand orientation. nih.gov
Like-Charge PairingAn unusual but observed attractive interaction between two guanidinium groups.Arginine (Arg)Can unexpectedly improve binding potency. acs.orgnih.gov

Influence of Linker Length and Flexibility on Pharmacological Profiles

In many guanidine-containing compounds, a linker or spacer connects the phenylguanidine core to another part of the molecule. The length, rigidity, and chemical nature of this linker are crucial variables that can dramatically alter the pharmacological profile. researchgate.net

Studies on phenylpyrimidinylguanidines have demonstrated that inhibitory potency is dependent on the length of the linker between the guanidine and aryl moieties. acs.orgnih.gov A linker that is too short may prevent the ligand from adopting an optimal conformation to simultaneously engage with multiple binding sites on the target. Conversely, a linker that is too long and flexible can increase the entropic penalty upon binding, as it has more conformational freedom in the unbound state, which can weaken the interaction. researchgate.net

Replacing a flexible alkyl chain with a more rigid structural element, such as a cycloalkyl or aryl ring, can be a beneficial strategy. nih.gov A more constrained conformation may lead to a better fit within the receptor binding site by reducing the degrees of freedom, thus improving binding affinity. nih.gov The ideal linker often has a length and flexibility that is finely tuned to the specific topology of the target's binding site. researchgate.net

Table 3: Effect of Linker Modification on Ligand Activity

Linker ModificationPotential Positive OutcomePotential Negative OutcomeRationale
Increase LengthCan bridge distant interaction points; improves potency. nih.govMay introduce too much flexibility, increasing entropic penalty. researchgate.netOptimizes the distance between key pharmacophoric elements.
Decrease LengthMay improve fit in a constrained binding site.May prevent simultaneous interaction with multiple binding subsites.Reduces conformational freedom, potentially locking in a favorable conformation.
Increase Flexibility (e.g., alkyl chain)Allows adoption of optimal binding conformation. researchgate.netHigher entropic cost of binding. researchgate.netEnables the ligand to adapt to the geometry of the binding pocket.
Increase Rigidity (e.g., aryl ring)Reduces entropic penalty; pre-organizes the ligand for binding. nih.govMay be unable to adopt the required conformation for binding.A rigid linker can provide a better-defined vector and orientation for binding groups.

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a paramount role in pharmacology, as biological macromolecules like receptors and enzymes are chiral. Consequently, the different stereoisomers (enantiomers or diastereomers) of a chiral drug can exhibit widely different biological activities, potencies, and metabolic profiles.

While this compound itself is not chiral, the introduction of chiral centers into its analogues is a key strategy for activity modulation. For instance, modifying a linker or adding a chiral substituent to the aromatic ring or guanidine moiety would result in stereoisomers. It is highly probable that these isomers would interact differently with their biological target. A study on novel opioid receptor agonists demonstrated that the (3R, 4S)-enantiomer was significantly more potent than its (3S, 4R)-counterpart, underscoring the critical influence of stereochemistry. researchgate.net Therefore, the synthesis and biological evaluation of individual stereoisomers are essential steps in the development of analogues to identify the most active and selective isomer.

Rational Design of Potency and Selectivity Enhancements based on SAR

The cumulative knowledge gained from SAR studies provides the foundation for the rational design of new analogues with enhanced potency and selectivity. By constructing a pharmacophore model, medicinal chemists can identify the essential structural features required for biological activity. researchgate.net

Based on the SAR principles discussed:

Aromatic Ring Optimization: The electronic and steric properties of the phenyl ring can be fine-tuned. For example, if SAR data suggests a hydrophobic pocket exists in the receptor, adding lipophilic groups at a suitable position could enhance binding affinity. researchgate.net QSAR models can predict the effects of different substituents, guiding the synthesis of more potent compounds. researchgate.net

Guanidine Moiety Bioisosteres: While the guanidine group is often crucial, it can present pharmacokinetic challenges. In some cases, it may be replaced with a bioisostere (e.g., a 2-aminoimidazoline (B100083) or piperidine) that retains the key binding interactions but possesses improved drug-like properties. researchgate.netnih.gov

Linker Optimization: Computational modeling and docking studies can help predict the optimal linker length and rigidity to maximize interactions with the target protein. nih.gov

Stereochemical Control: Once a chiral center is identified as beneficial, synthetic routes can be designed to produce the more active enantiomer exclusively, leading to a more potent and specific drug candidate. researchgate.net

This iterative process of design, synthesis, and biological testing, guided by SAR, allows for the systematic optimization of a lead compound like this compound to produce analogues with superior pharmacological profiles.

Preclinical Metabolic Pathways and Disposition in Non Human Systems

In Vitro Metabolism Studies in Hepatic Microsomes and Isolated Cells

In vitro metabolism studies are crucial for elucidating the metabolic fate of new chemical entities. These studies typically utilize subcellular fractions like hepatic microsomes, which are rich in Phase I enzymes, and isolated cells such as hepatocytes, which contain both Phase I and Phase II enzymes, providing a more complete picture of metabolic pathways.

Identification of Phase I and Phase II Metabolites

The biotransformation of xenobiotics generally occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.

For a compound with the structure of 1-(3-Methoxy-2-nitrophenyl)guanidine, several metabolic reactions would be anticipated.

Phase I Reactions:

Nitro-reduction: The nitro group is susceptible to reduction, a common metabolic pathway for aromatic nitro compounds, potentially forming nitroso, hydroxylamino, and ultimately amino metabolites. This reaction can be catalyzed by cytochrome P450 (CYP) enzymes and other reductases.

O-demethylation: The methoxy (B1213986) group can undergo O-demethylation to form a phenolic metabolite. This is a very common reaction catalyzed by CYP enzymes.

Aromatic Hydroxylation: Hydroxylation of the phenyl ring at available positions is another potential pathway, also mediated by CYP enzymes.

Oxidation of the Guanidine (B92328) Group: The guanidine moiety itself could be subject to oxidative metabolism.

Phase II Reactions:

Glucuronidation: The hydroxyl groups formed during Phase I metabolism (from O-demethylation or aromatic hydroxylation) are prime candidates for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: Phenolic metabolites can also undergo sulfation, catalyzed by sulfotransferases (SULTs).

N-acetylation: If the nitro group is reduced to an amino group, this primary amine could be a substrate for N-acetyltransferases (NATs).

Table 1: Predicted Phase I and Phase II Metabolites of this compound

Metabolite Type Predicted Metabolite Name Metabolic Reaction
Phase I1-(2-Amino-3-methoxyphenyl)guanidineNitro-reduction
Phase I1-(3-Hydroxy-2-nitrophenyl)guanidineO-demethylation
Phase IHydroxylated-1-(3-methoxy-2-nitrophenyl)guanidineAromatic Hydroxylation
Phase IIGlucuronide conjugate of 1-(3-hydroxy-2-nitrophenyl)guanidineGlucuronidation
Phase IISulfate conjugate of 1-(3-hydroxy-2-nitrophenyl)guanidineSulfation
Phase IIN-acetyl-1-(2-amino-3-methoxyphenyl)guanidineN-acetylation

This table is predictive and not based on experimental data for this compound.

Enzyme Systems Involved in Biotransformation

The biotransformation of this compound would likely involve a variety of enzyme systems.

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes, located primarily in hepatic microsomes, is expected to be the major contributor to the Phase I metabolism, particularly O-demethylation and aromatic hydroxylation. Specific isozymes such as CYP3A4, CYP2D6, and CYP2C9 are commonly involved in the metabolism of a wide range of drugs and xenobiotics.

Nitroreductases: These enzymes, which can be found in both the liver and gut microflora, are key in the reduction of the nitro group.

UDP-glucuronosyltransferases (UGTs): Located in the endoplasmic reticulum of liver cells and other tissues, UGTs would be responsible for the glucuronidation of any hydroxylated metabolites.

Sulfotransferases (SULTs): These cytosolic enzymes would catalyze the sulfation of phenolic metabolites.

N-acetyltransferases (NATs): These cytosolic enzymes would be involved in the acetylation of the amino metabolite formed from nitro-reduction.

Table 2: Enzyme Systems Potentially Involved in the Biotransformation of this compound

Enzyme System Metabolic Reaction Catalyzed Subcellular Location
Cytochrome P450 (CYP)O-demethylation, Aromatic HydroxylationMicrosomes (Endoplasmic Reticulum)
NitroreductasesNitro-reductionCytosol, Gut Microflora
UDP-glucuronosyltransferases (UGTs)GlucuronidationMicrosomes (Endoplasmic Reticulum)
Sulfotransferases (SULTs)SulfationCytosol
N-acetyltransferases (NATs)N-acetylationCytosol

This table is predictive and not based on experimental data for this compound.

In Vivo Metabolic Fate in Animal Models

In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole biological system.

Primary Metabolic Pathways and Excretion Routes

Based on the predicted in vitro metabolism, the primary in vivo metabolic pathways for this compound in animal models would likely involve a combination of nitro-reduction, O-demethylation, and subsequent Phase II conjugation. The relative contribution of each pathway would likely vary between different animal species due to differences in their enzyme expression and activity.

The resulting metabolites, being more water-soluble than the parent compound, would be expected to be excreted from the body primarily through two main routes:

Renal Excretion: Metabolites would be filtered from the blood by the kidneys and excreted in the urine.

Biliary Excretion: Larger metabolites, particularly glucuronide conjugates, could be actively transported into the bile and then eliminated in the feces.

The extent of renal versus biliary excretion would depend on the physicochemical properties of the metabolites, such as their molecular weight and polarity.

Metabolic Stability and Clearance in Animal Species

The clearance of a compound is a measure of the volume of blood from which the compound is completely removed per unit of time. It is influenced by blood flow to the eliminating organs (primarily the liver and kidneys) and the intrinsic ability of these organs to metabolize or excrete the compound.

For this compound, its metabolic stability and clearance would need to be determined experimentally in different animal species (e.g., rats, mice, dogs). These studies would typically involve incubating the compound with liver microsomes or hepatocytes from these species and measuring the rate of its disappearance over time. The results would provide an indication of how quickly the compound is likely to be cleared in vivo and whether there are significant species differences in its metabolism.

Future Research Directions and Translational Perspectives for 1 3 Methoxy 2 Nitrophenyl Guanidine

Integration of Multi-Omics Data in Preclinical Discovery

The preclinical evaluation of 1-(3-Methoxy-2-nitrophenyl)guanidine can be significantly enhanced by the integration of multi-omics data. This approach combines genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive understanding of the compound's biological effects. By analyzing changes across these different molecular layers in response to the compound, researchers can elucidate its mechanism of action (MoA), identify efficacy and toxicity biomarkers, and uncover potential off-target effects. 10xgenomics.comaccscience.com

In a preclinical setting, cell cultures or animal models treated with this compound would be subjected to multi-omics analysis. For instance, transcriptomics (via RNA-seq) could reveal which gene expression pathways are altered by the compound, while proteomics could identify the specific proteins whose levels or post-translational modifications change. accscience.com Metabolomics would then offer a functional readout of the downstream biochemical consequences. Integrating these datasets can reveal novel drug-target interactions and provide a systems-level view of the compound's impact, guiding lead optimization and improving the prediction of clinical outcomes. 10xgenomics.com

Table 1: Hypothetical Multi-Omics Workflow for this compound

Omics Level Technology/Platform Potential Insights Application in Preclinical Discovery
Genomics DNA Sequencing Identify genetic factors influencing compound sensitivity or resistance. Stratify patient populations in future clinical trial designs.
Transcriptomics RNA-Sequencing Characterize changes in gene expression; identify modulated pathways. Elucidate the primary mechanism of action and off-target effects.
Proteomics Mass Spectrometry Quantify changes in protein abundance and post-translational modifications. Validate drug targets and discover biomarkers for efficacy or toxicity.

| Metabolomics | NMR, Mass Spectrometry | Profile changes in endogenous metabolites. | Understand the functional consequences of target engagement and systemic effects. |

Development of Advanced Delivery Systems in Research Models

The inherent positive charge of the protonated guanidinium (B1211019) group can be leveraged for developing advanced drug delivery systems. nih.gov These systems aim to improve the therapeutic index of this compound by enhancing its delivery to target tissues while minimizing systemic exposure. fastercapital.com Innovations in nanotechnology offer promising platforms for achieving this goal. fastercapital.commdpi.com

For example, encapsulating the compound within lipid-based nanoparticles (LNPs) or biodegradable polymeric nanoparticles could improve its solubility, protect it from premature degradation, and allow for controlled release. mdpi.comnih.gov The surface of these nanoparticles can be further modified with targeting ligands (e.g., antibodies or peptides) to direct them to specific cells or tissues in research models. fastercapital.com Recent research has demonstrated the utility of guanidinium-based transporters for delivering mRNA, highlighting the potential of the guanidine (B92328) moiety itself to facilitate cellular uptake and organ-selective targeting. nih.govnih.gov Investigating such advanced delivery strategies for this compound could overcome pharmacokinetic challenges and enhance its efficacy in preclinical studies. nih.gov

Table 2: Comparison of Advanced Delivery Systems for Guanidine-Based Compounds

Delivery System Description Potential Advantages for Research Models
Liposomes Vesicles composed of one or more lipid bilayers. mdpi.com High biocompatibility; can encapsulate both hydrophilic and hydrophobic compounds.
Polymeric Nanoparticles Solid particles made from biodegradable polymers like PLGA. fastercapital.com Allows for sustained and controlled drug release over time.

| Guanidinium Transporters | Specifically designed molecules that use guanidinium groups to complex with and transport cargo. nih.gov | May leverage the inherent properties of the guanidine group for enhanced cell penetration and targeted delivery. |

Potential for Application in Biochemical Probes and Chemical Biology Tools

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling researchers to study its function in biological systems. nih.govnih.gov The scaffold of this compound can serve as a starting point for the development of such probes. By strategically modifying the molecule, it can be converted into a powerful tool for target identification and validation. nih.gov

Key modifications could include:

Affinity Labeling: Introducing a photoreactive or chemically reactive group that, upon binding to the target protein, forms a covalent bond. This allows for the permanent labeling and subsequent identification of the target protein using techniques like mass spectrometry.

Fluorescent Tagging: Attaching a fluorescent dye to the molecule allows for the visualization of its subcellular localization and trafficking using microscopy techniques.

Biotinylation: Adding a biotin (B1667282) tag facilitates the isolation of the drug-target complex from cell lysates using streptavidin-coated beads for subsequent analysis.

Developing such chemical biology tools from the this compound structure would be invaluable for definitively identifying its molecular targets and elucidating the precise mechanisms through which it exerts its biological effects. rsc.org

Table 3: Potential Modifications for Developing Biochemical Probes

Modification Type Example Moiety Application Information Gained
Affinity Labeling Benzophenone, Diazirine Covalent labeling of target proteins. Definitive identification of direct binding partners.
Fluorescent Tagging Fluorescein, Rhodamine Live-cell imaging and tracking. Subcellular localization and dynamics of the compound.

| Biotinylation | Biotin | Affinity purification (pull-down assays). | Isolation and identification of the target-protein complex. |

Design of Next-Generation Guanidine-Based Scaffolds for Specific Biological Targets

The structure of this compound represents a chemical scaffold that can be systematically modified to create new generations of compounds with enhanced properties. researchgate.net Through medicinal chemistry and structure-activity relationship (SAR) studies, researchers can explore how different chemical modifications affect the compound's potency, selectivity, and pharmacokinetic profile. nih.govnih.gov The goal is to design novel analogues that are optimized for specific biological targets. nih.govacs.org

SAR studies involve synthesizing a library of derivatives where specific parts of the molecule are altered. For instance, the methoxy (B1213986) group on the phenyl ring could be replaced with other substituents (e.g., halogens, alkyl groups) to probe electronic and steric effects. nih.govmdpi.com Similarly, the position and nature of the nitro group could be varied. nih.gov The guanidine moiety itself can be substituted to modulate its basicity and hydrogen-bonding capacity. researchgate.net By correlating these structural changes with biological activity, quantitative structure-activity relationship (QSAR) models can be developed to predict the activity of new, unsynthesized compounds, thereby accelerating the design of next-generation molecules with superior therapeutic potential. nih.govresearchgate.net

Table 4: SAR Exploration of the this compound Scaffold

Structural Region Potential Modifications Desired Outcome Rationale
Phenyl Ring Vary substituents (e.g., -Cl, -F, -CH3) and their positions. Improve binding affinity and selectivity. Probes the steric and electronic requirements of the target's binding pocket.
Nitro Group Change position or replace with other electron-withdrawing groups (e.g., -CN, -CF3). Modulate potency and metabolic stability. The nitro group significantly influences electronic properties and can be a site of metabolism. nih.gov

| Guanidine Moiety | Add alkyl or aryl substituents to the nitrogen atoms. | Optimize pKa, solubility, and cell permeability. | Modifies the basicity and hydrogen-bonding pattern, which are crucial for target interaction. researchgate.net |

Table of Mentioned Compounds

Compound Name

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Methoxy-2-nitrophenyl)guanidine, and what analytical techniques validate its purity and structure?

  • Methodological Answer : The synthesis of substituted guanidines typically involves condensation reactions between amines and carbodiimides or thiourea derivatives. For example, analogous guanidine compounds are synthesized via nucleophilic substitution using chloroformamidinium salts and aromatic amines in the presence of a base (e.g., triethylamine), followed by purification via recrystallization . Key analytical techniques include:

  • X-ray crystallography : To determine bond lengths (e.g., C–N bonds ~1.29–1.41 Å) and non-covalent interactions (e.g., C–H···O hydrogen bonds) affecting crystal packing .
  • NMR spectroscopy : To confirm substituent positions (e.g., methoxy and nitro groups) and monitor reaction progress.
  • Elemental analysis : To verify purity (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Q. How does the electronic environment of the methoxy and nitro substituents influence the compound's reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The methoxy group (-OMe) is electron-donating, activating the aromatic ring toward electrophilic substitution, while the nitro group (-NO₂) is electron-withdrawing, directing reactivity to specific positions. Computational studies (e.g., DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution. Experimental validation involves synthesizing derivatives and comparing reaction rates or intermediates via LC-MS .

Advanced Research Questions

Q. What strategies address discrepancies in catalytic activity observed when using this compound in organometallic reactions?

  • Methodological Answer : Contradictions in catalytic performance may arise from steric hindrance or electronic effects of the methoxy/nitro groups. Researchers should:

  • Conduct kinetic studies to identify rate-limiting steps.
  • Use X-ray absorption spectroscopy (XAS) to probe metal-ligand coordination geometries.
  • Compare results with structurally analogous guanidines (e.g., N′′-(4-methoxyphenyl)-tetramethylguanidine) to isolate substituent effects .

Q. How can researchers optimize the compound's stability in aqueous solutions for prolonged biochemical assays?

  • Methodological Answer : Guanidines are prone to hydrolysis under acidic/basic conditions. Stability optimization involves:

  • pH-controlled buffers : Maintain near-neutral pH to minimize degradation.
  • Co-solvents : Add organic solvents (e.g., DMSO) to reduce water activity.
  • Accelerated stability testing : Use HPLC to monitor degradation products under stress conditions (e.g., high temperature) .

Q. What novel applications exist for this compound in materials science, such as detoxification or catalysis?

  • Methodological Answer : Guanidine-functionalized polymers have been used for nerve agent detoxification via hydrolysis. Researchers can:

  • Immobilize the compound on nanofibers (e.g., Nylon-6,6) to enhance surface area.
  • Measure decontamination efficiency using kinetic assays (e.g., rate constants for substrate conversion) .
  • Compare performance with other chaotropic agents (e.g., guanidine thiocyanate) in stabilizing protein-nucleic acid interactions .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound's hydrogen-bonding behavior in different solvent systems?

  • Methodological Answer : Contradictions may arise from solvent polarity or crystallization conditions. Approaches include:

  • Solvent screening : Compare hydrogen-bonding patterns in polar (e.g., water) vs. nonpolar (e.g., hexane) solvents via IR spectroscopy.
  • Single-crystal vs. powder XRD : Assess whether observed interactions are intrinsic or crystallization artifacts .

Safety and Handling

Q. What precautions are critical when handling this compound in high-throughput screening?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, goggles) due to potential irritancy (H319: causes serious eye irritation) .
  • Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation.
  • Monitor waste streams for nitro-containing byproducts using GC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.